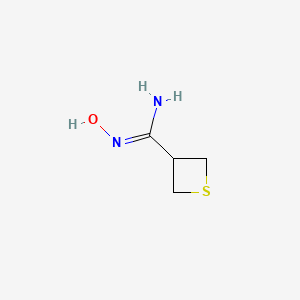

N'-Hydroxythietane-3-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2OS |

|---|---|

Molecular Weight |

132.19 g/mol |

IUPAC Name |

N'-hydroxythietane-3-carboximidamide |

InChI |

InChI=1S/C4H8N2OS/c5-4(6-7)3-1-8-2-3/h3,7H,1-2H2,(H2,5,6) |

InChI Key |

NRZIGARTSSQLMF-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(CS1)/C(=N/O)/N |

Canonical SMILES |

C1C(CS1)C(=NO)N |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for N Hydroxythietane 3 Carboximidamide

Strategic Considerations in the Synthesis of Thietane-Fused Systems

The construction of the thietane (B1214591) ring, a four-membered sulfur-containing heterocycle, is the initial strategic hurdle in the synthesis of N'-Hydroxythietane-3-carboximidamide. The inherent ring strain of thietanes necessitates careful selection of synthetic methods to ensure efficient cyclization. Common strategies for forming thietane rings include intramolecular cyclization of bifunctional precursors and cycloaddition reactions. nih.govbeilstein-journals.org

One of the most prevalent methods involves the intramolecular nucleophilic substitution of a 1,3-dihaloalkane or a related derivative with a sulfur nucleophile. nih.gov For the synthesis of 3-substituted thietanes, a common precursor is epichlorohydrin (B41342) (chloromethyloxirane). Reaction of epichlorohydrin with a sulfur source like hydrogen sulfide (B99878) can yield thietan-3-ol (B1346918), a versatile intermediate. nih.gov

Alternative approaches to the thietane core include photochemical [2+2] cycloadditions, though these are often more suitable for multiply substituted or fused thietane systems. nih.gov The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. For the synthesis of this compound, a route commencing from a readily available 3-substituted thietane precursor is the most logical approach.

Development of Novel Approaches for N'-Hydroxylated Carboximidamide Formation

The N'-hydroxycarboximidamide functional group, also known as an amidoxime (B1450833), is a key feature of the target molecule. The most common and well-established method for the synthesis of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol. nih.gov

The general reaction is as follows:

R-C≡N + NH₂OH → R-C(=NOH)NH₂

This method is broadly applicable to a wide range of nitriles and generally proceeds in good yields. nih.gov Therefore, a synthetic strategy for this compound would logically proceed through a thietane-3-carbonitrile (B578826) intermediate.

Investigation of Key Precursors and Reaction Intermediates

Based on the strategic considerations outlined above, the key precursors for the synthesis of this compound are a suitable thietane derivative and hydroxylamine. A plausible synthetic pathway would involve the following key intermediates:

Thietan-3-ol: This can be synthesized from commercially available epichlorohydrin by reaction with a sulfide source. nih.gov

Thietane-3-carbonitrile: This crucial intermediate is not readily commercially available and its synthesis from thietan-3-ol is a key step. Several methods could be envisioned for this transformation:

Two-step conversion via a halide or sulfonate: Thietan-3-ol can be converted to a better leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride or phosphorus tribromide). Subsequent nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, would yield thietane-3-carbonitrile. chemguide.co.ukchemistrystudent.comchemguide.co.uk This is a classical and often reliable method for introducing a nitrile group.

Mitsunobu Reaction: A direct conversion of thietan-3-ol to thietane-3-carbonitrile could potentially be achieved using a Mitsunobu reaction with a cyanide source. wikipedia.orgtcichemicals.com For instance, using acetone (B3395972) cyanohydrin as the cyanide source in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or a related reagent could provide the nitrile in a single step with inversion of configuration if a chiral alcohol is used. tcichemicals.comnih.gov

Once thietane-3-carbonitrile is obtained, the final step is the reaction with hydroxylamine to form this compound.

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

This compound possesses a chiral center at the 3-position of the thietane ring. The synthesis of enantiomerically pure or enriched analogs can be approached through several strategies:

Use of Chiral Starting Materials: A synthetic route could commence from a chiral, non-racemic precursor. For example, the asymmetric synthesis of thietane derivatives has been reported starting from chiral thiirane-2-methanol. nih.gov This chiral building block could potentially be elaborated to form chiral thietane-3-carbonitrile.

Chiral Resolution: A racemic mixture of a key intermediate, such as thietan-3-ol, could be resolved into its constituent enantiomers. wikipedia.org This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, followed by separation (e.g., by crystallization) and subsequent removal of the chiral auxiliary. wikipedia.org

Asymmetric Catalysis: While less documented for simple 3-substituted thietanes, asymmetric catalytic methods could potentially be developed. This might involve, for instance, an enantioselective reduction of a thietan-3-one (B1315229) precursor to furnish chiral thietan-3-ol.

The choice of method would depend on the desired enantiomeric purity and the efficiency of the chosen asymmetric transformation.

Optimization of Synthetic Protocols and Reaction Efficiency

| Reaction Step | Parameters for Optimization | Potential Improvements |

| Thietan-3-ol Synthesis | Reaction temperature, concentration of reactants, choice of sulfide source and base. | Increased yield and purity of the alcohol intermediate. |

| Conversion to Thietane-3-carbonitrile | Choice of leaving group (for the two-step method), reaction solvent, temperature, and cyanide source. For the Mitsunobu reaction, optimization of the phosphine, azodicarboxylate, and cyanide source is crucial. | Higher conversion rates and minimization of side products. |

| Amidoxime Formation | Molar ratio of hydroxylamine to nitrile, choice of base and solvent, reaction temperature, and reaction time. | Improved yield of the final product and simplified purification. |

For the final step of amidoxime formation, studies have shown that factors such as the stoichiometry of the base can significantly influence the reaction outcome. Careful control of these parameters is essential to maximize the yield and purity of this compound.

Scalability of Synthetic Routes for this compound

The transition from laboratory-scale synthesis to large-scale production presents several challenges that need to be addressed. Key considerations for the scalability of the proposed synthetic route include:

Cost and Availability of Starting Materials: The economic viability of the synthesis on an industrial scale is heavily dependent on the cost of epichlorohydrin, the sulfur source, cyanide sources, and hydroxylamine.

Safety of Reagents and Reactions: The use of toxic reagents such as cyanide salts requires strict safety protocols and engineering controls in a large-scale setting. The thermal stability of intermediates and the potential for runaway reactions must be carefully evaluated.

Process Efficiency and Waste Management: For industrial applications, high-yielding and atom-economical reactions are preferred. The development of efficient work-up and purification procedures to minimize solvent usage and waste generation is crucial. africanjournalofbiomedicalresearch.com

Reactor Design and Engineering: The choice of reactor materials and design must be compatible with the corrosive nature of some reagents and the exothermic or endothermic nature of the reactions.

The development of a robust and scalable process for this compound would require thorough process development and safety assessment.

Comprehensive Spectroscopic and Crystallographic Characterization of N Hydroxythietane 3 Carboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N'-Hydroxythietane-3-carboximidamide, providing profound insights into its atomic arrangement and dynamic behavior in solution.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals in the molecule.

¹H NMR: The proton spectrum is expected to reveal distinct signals for the thietane (B1214591) ring protons and the exchangeable protons of the N'-hydroxycarboximidamide group. The protons on the thietane ring (at C2, C3, and C4) would likely appear as complex multiplets due to spin-spin coupling.

¹³C NMR: The carbon spectrum would show characteristic signals for the carbons of the thietane ring and the carboximidamide carbon. The chemical shift of the C=N carbon would be a key identifier.

2D NMR: Advanced 2D NMR techniques are crucial for assembling the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity between the thietane ring and the carboximidamide functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the molecule's conformation and stereochemistry.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (H to C) |

|---|---|---|---|

| 1 (S) | - | - | - |

| 2 | 3.15 (m) | 32.5 | C3, C4 |

| 3 | 3.50 (m) | 45.0 | C2, C4, C=N |

| 4 | 3.30 (m) | 32.5 | C2, C3 |

| C=N | - | 158.0 | - |

| NH₂ | 6.50 (s, br) | - | C=N |

Note: The chemical shifts and correlations are hypothetical and serve as an illustrative example of expected values.

The N'-hydroxycarboximidamide moiety can potentially exist in different tautomeric forms, such as the oxime and nitroso forms. NMR spectroscopy is a powerful tool to investigate this tautomerism. researchgate.netmdpi.comnih.govnih.gov By analyzing chemical shifts, particularly of the exchangeable protons (OH and NH₂), and by performing variable temperature NMR studies, the position of the tautomeric equilibrium can be determined. researchgate.netmdpi.com A slow exchange on the NMR timescale might even allow for the observation of signals from multiple tautomers simultaneously. mdpi.com

Furthermore, the thietane ring is known to exhibit puckering, leading to different ring conformations. NOESY and coupling constant analysis from high-resolution ¹H NMR spectra can provide detailed information about the preferred conformation of the four-membered ring and the orientation of the carboximidamide substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR and Raman spectra are expected to display characteristic bands corresponding to the vibrations of the various functional groups within the molecule.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group, with its broadness suggesting hydrogen bonding.

N-H Stretch: The N-H stretching vibrations of the amino group are expected to appear in the 3300-3500 cm⁻¹ region, often as two distinct bands for symmetric and asymmetric stretching.

C=N Stretch: A strong absorption in the 1640-1690 cm⁻¹ region would be characteristic of the carbon-nitrogen double bond of the imidamide group.

C-S Stretch: The vibrations of the carbon-sulfur bonds in the thietane ring would likely be found in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.

Table 2: Hypothetical Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3400 (broad) |

| N-H | Asymmetric & Symmetric Stretching | 3450, 3350 |

| C-H (thietane) | Stretching | 2900-3000 |

| C=N | Stretching | 1660 |

| N-H | Bending | 1620 |

Note: These are hypothetical frequencies based on typical functional group absorption regions.

To support the assignment of the experimental vibrational bands, computational methods are often employed. arxiv.orgnih.govcardiff.ac.uknih.govmdpi.com Density Functional Theory (DFT) calculations can be used to model the vibrational frequencies of the molecule. nih.govnih.govdntb.gov.ua The calculated frequencies, when appropriately scaled, can be compared with the experimental IR and Raman spectra. nih.gov This correlation provides a higher level of confidence in the assignment of complex vibrational modes and can help to distinguish between different possible isomers or conformers. arxiv.orgnih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic product ions are formed. The analysis of these fragments provides valuable structural information, helping to confirm the connectivity of the thietane ring and the N'-hydroxycarboximidamide group. Plausible fragmentation pathways would include cleavage of the thietane ring and fragmentations within the side chain. doi.orgnih.gov

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ion | Proposed Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₄H₉N₂OS⁺ | 149.0436 |

| [M-OH]⁺ | C₄H₈N₂S⁺ | 132.0408 |

| [Thietane-3-CHNH]⁺ | C₄H₆NS⁺ | 116.0221 |

Note: The m/z values are hypothetical and based on the proposed molecular formula.

High-Resolution Mass Spectrometry (HRMS)

No HRMS data for this compound has been reported in the searched scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

There are no available MS/MS fragmentation studies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum and data on electronic transitions for this compound have not been published.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single Crystal X-ray Diffraction

No single crystal X-ray diffraction data, including crystallographic parameters and molecular structure, is available for this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Without crystallographic data, an analysis of intermolecular interactions and crystal packing is not possible.

Mechanistic Investigations of Reactivity and Chemical Transformations of N Hydroxythietane 3 Carboximidamide

Reactivity Profile of the Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which makes it susceptible to a variety of chemical transformations. researchgate.net While less explored than its oxygen-containing counterpart, oxetane (B1205548), the thietane ring offers unique reactivity and has been identified as an important structural motif in pharmacologically active compounds. wikipedia.orgbeilstein-journals.org

The inherent strain of the thietane ring makes it prone to ring-opening reactions, which can be initiated by both nucleophiles and electrophiles.

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond. For instance, organolithium reagents are known to open the thietane ring. wikipedia.org In the case of N'-Hydroxythietane-3-carboximidamide, a potent nucleophile would likely attack at the C2 or C4 position, with the regioselectivity being influenced by steric hindrance from the substituent at C3. The resulting thiolate can then undergo further reactions, such as protonation or alkylation.

Electrophilic Ring-Opening: The sulfur atom in the thietane ring is nucleophilic and can react with electrophiles. This interaction can activate the ring towards opening. For example, the reaction with electrophilic arynes can lead to a three-component transformation, yielding structurally diverse thioethers. rsc.org Halogens, such as bromine, can also react with thietane, leading to ring-opened products. wikipedia.org

The table below summarizes potential ring-opening reactions of the thietane ring in this compound.

| Reagent | Proposed Mechanism | Potential Product |

| Butyllithium (BuLi) | Nucleophilic attack at a ring carbon | Open-chain thiolate |

| Aryne | Electrophilic activation at sulfur followed by nucleophilic attack | Aryl thioether |

| Bromine (Br₂) | Electrophilic attack by bromine on sulfur | Ring-opened dibromo derivative |

The sulfur atom in the thietane ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives can exhibit different chemical and biological properties compared to the parent thietane. researchgate.net

The oxidation of sulfides to sulfoxides and then to sulfones is a well-established transformation. jchemrev.comresearchgate.net Various oxidizing agents can be employed, with the choice of reagent determining the extent of oxidation. For instance, mild oxidizing agents may selectively produce the sulfoxide, while stronger agents will lead to the sulfone. jchemrev.com The oxidation of thietane derivatives can result in cis/trans isomers for the sulfoxide, with the stereochemical outcome often influenced by the substituents on the ring. researchgate.net

The following table illustrates the expected oxidation products of this compound.

| Oxidizing Agent | Expected Product | Oxidation State of Sulfur |

| Mild oxidant (e.g., NaIO₄) | This compound S-oxide | +2 (Sulfoxide) |

| Strong oxidant (e.g., H₂O₂, m-CPBA) | This compound S,S-dioxide | +4 (Sulfone) |

Reduction of the thietane ring is less common but can be achieved under specific conditions, potentially leading to ring-opening and the formation of a thiol.

Direct substitution reactions on the saturated thietane ring are generally challenging due to the sp³-hybridized nature of the carbon atoms. However, under certain conditions, substitution reactions can occur, often involving activation of the ring.

Nucleophilic Substitution: Nucleophilic substitution on the thietane ring is not as facile as ring-opening. It would likely require the presence of a good leaving group on one of the ring carbons. Given the structure of this compound, a nucleophilic substitution would likely necessitate prior functionalization of the ring.

Electrophilic Substitution: Electrophilic substitution on a saturated ring like thietane is generally not feasible. However, reactions that proceed through a radical mechanism or involve activation of a C-H bond adjacent to the sulfur atom could potentially lead to substitution products. The reactivity of thiophene (B33073) towards electrophilic substitution is well-documented, but this is due to its aromatic character, which is absent in the saturated thietane ring. numberanalytics.com

Chemical Behavior of the N'-Hydroxycarboximidamide Moiety

The N'-hydroxycarboximidamide group, also known as an N-hydroxy amidine, is a versatile functional group with a rich reaction chemistry. It possesses both nucleophilic and electrophilic centers, and can participate in tautomerism.

The N'-hydroxycarboximidamide moiety can exist in different tautomeric forms. Theoretical studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine (B1172632) tautomer. nih.govresearchgate.net The energy barrier for interconversion between these tautomers can be significant, potentially making their separation at room temperature possible. nih.govresearchgate.net The presence of water can facilitate the tautomerization process by lowering the activation energy barrier. nih.gov

The potential tautomeric forms of the N'-hydroxycarboximidamide moiety in this compound are depicted below.

Amide oxime form: This is the form represented by the name this compound.

Imino hydroxylamine form: This tautomer would result from the migration of a proton from the hydroxyl group to the imine nitrogen.

Additionally, E/Z isomerization around the C=N double bond is also possible.

The N'-hydroxycarboximidamide moiety contains several sites that can react with both electrophiles and nucleophiles.

Reactions with Electrophiles: The nitrogen and oxygen atoms of the N'-hydroxycarboximidamide group are nucleophilic and can react with electrophiles. nih.gov For example, the hydroxyl group can be acylated or alkylated. The nitrogen atoms can also be targeted by electrophiles, though their reactivity will be influenced by the electronic effects of the rest of the molecule.

Reactions with Nucleophiles: The carbon atom of the C=N bond in the N'-hydroxycarboximidamide moiety is electrophilic and can be attacked by nucleophiles. This is analogous to the reactivity of imines and related functional groups. youtube.com Strong nucleophiles can add to the C=N bond, leading to a tetrahedral intermediate which can then undergo further transformations. The reactivity of amides with nucleophiles is also a relevant comparison, although the N'-hydroxy group will modulate the reactivity of the carboximidamide. youtube.com

The following table provides a summary of the potential reactivity of the N'-hydroxycarboximidamide moiety.

| Reagent Type | Site of Attack | Potential Reaction |

| Electrophile (e.g., acyl chloride) | Hydroxyl oxygen or nitrogen atoms | Acylation |

| Electrophile (e.g., alkyl halide) | Hydroxyl oxygen or nitrogen atoms | Alkylation |

| Nucleophile (e.g., Grignard reagent) | Carbon of the C=N bond | Addition to the C=N bond |

| Reducing agent (e.g., LiAlH₄) | C=N bond | Reduction to an amine |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring a nucleophilic N'-hydroxy group in proximity to an electrophilic carboximidamide carbon, is primed for intramolecular cyclization. The most probable transformation is the formation of a five-membered heterocyclic ring, specifically a 1,2,4-oxadiazole (B8745197) derivative. This type of cyclization is a common and well-documented reaction for N-hydroxyamidines. rjptonline.orgresearchgate.netorganic-chemistry.org

The reaction is typically initiated by the acylation of the N'-hydroxy group, which converts the hydroxyl into a better leaving group. Subsequent intramolecular nucleophilic attack by the nitrogen of the amidine on the carbonyl carbon, followed by dehydration, leads to the formation of the stable 1,2,4-oxadiazole ring. researchgate.netmdpi.com The general mechanism is depicted as a two-stage process involving initial O-acylation followed by intramolecular cyclization. mdpi.com

Plausible Intramolecular Cyclization Pathway:

Activation of the N'-Hydroxy Group: In the presence of an acylating agent (e.g., an acid chloride or anhydride), the N'-hydroxy group is acylated to form an O-acyl intermediate. This step is crucial as it transforms the poor leaving group (-OH) into a much better one (e.g., -OAc).

Intramolecular Nucleophilic Attack: The lone pair of electrons on one of the amidine nitrogens attacks the now electrophilic carbon of the carboximidamide.

Cyclization and Elimination: This attack leads to a tetrahedral intermediate which then collapses, eliminating the acyloxy group and forming the 1,2,4-oxadiazole ring through a cyclodehydration process. nih.gov

It is also conceivable that under certain conditions, rearrangement reactions involving the thietane ring could occur. Thietanes are known to undergo ring-opening and ring-expansion reactions, although these typically require more drastic conditions or the presence of specific reagents like strong nucleophiles or electrophiles. egyankosh.ac.inresearchgate.netwikipedia.org For instance, electrophilic ring expansion with carbenes can occur through an initial electrophilic attack followed by a Stevens-type rearrangement. researchgate.net However, in the absence of such reagents, intramolecular cyclization involving the side chain is expected to be the more favorable pathway.

Role of the N'-Hydroxy Group in Enabling Specific Reactivity

The N'-hydroxy group is the linchpin of the specific reactivity of this compound, particularly in the context of intramolecular reactions. Its presence introduces a potent nucleophile into the molecule, strategically positioned to interact with the carboximidamide group.

The oxygen of the N'-hydroxy group is more nucleophilic than the nitrogen atoms of the amidine due to the alpha effect. This enhanced nucleophilicity facilitates its role as the initiating site for reactions such as acylation, which is often the first step in cyclization reactions. researchgate.net

Furthermore, the N'-hydroxy group can act as an internal directing group, influencing the regioselectivity of certain reactions. In the context of cyclization, it dictates the formation of the 1,2,4-oxadiazole ring system, a common motif in medicinal chemistry. nih.gov The N-O bond within this group is also relatively weak and can be cleaved under reductive conditions, offering a pathway to other derivatives. The reactivity of N-hydroxy groups is a cornerstone in the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov

The N'-hydroxy group's ability to be readily converted into a good leaving group is a key feature that enables the cyclodehydration reaction. This transformation lowers the activation energy for the cyclization process, making it a facile intramolecular event.

Mechanistic Pathways of Derivatization Reactions and Kinetic Studies

While specific kinetic studies on the derivatization of this compound are not available, the mechanistic pathways can be inferred from the reactivity of its functional groups. Derivatization can be targeted at the thietane ring, the N'-hydroxy group, or the carboximidamide moiety.

Derivatization of the N'-Hydroxy Group:

Acylation: As previously mentioned, the N'-hydroxy group can be readily acylated with acid chlorides or anhydrides. This reaction proceeds via a standard nucleophilic acyl substitution mechanism.

Alkylation: Alkylation of the N'-hydroxy group with alkyl halides would proceed via an SN2 mechanism, forming the corresponding O-alkyl derivative.

Derivatization of the Carboximidamide Group:

N-Acylation/Alkylation: The nitrogen atoms of the carboximidamide can also undergo acylation or alkylation, though they are generally less nucleophilic than the N'-hydroxy group.

Hydrolysis: Under acidic or basic conditions, the carboximidamide can be hydrolyzed to the corresponding amide or carboxylic acid.

Derivatization involving the Thietane Ring:

S-Oxidation: The sulfur atom in the thietane ring is susceptible to oxidation, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding sulfoxide and then sulfone. youtube.com Thietane dioxides are noted for their high chemical stability and can be suitable for further derivatization. acs.orgresearchgate.net

Ring-Opening: Strong nucleophiles can open the strained thietane ring. wikipedia.org For example, organolithium reagents can attack one of the ring carbons, leading to ring cleavage.

Kinetic Studies:

A kinetic study of the intramolecular cyclization to the 1,2,4-oxadiazole would be particularly insightful. Such a study would likely reveal the rate-determining step, which could be the initial acylation or the subsequent cyclization/dehydration, depending on the reaction conditions. The rate of cyclization would also be influenced by the nature of the substituent on the acylating agent. Ooi and Wilson have studied the kinetics of 1,2,4-oxadiazole formation from O-acylamidoxime cyclization, providing a framework for how such a study on this compound could be designed. researchgate.net

Interactive Data Table: Plausible Derivatization Reactions and Mechanistic Insights

| Target Functional Group | Reagent Example | Product Type | Plausible Mechanism |

| N'-Hydroxy | Acetyl Chloride | O-acyl amidoxime (B1450833) | Nucleophilic Acyl Substitution |

| N'-Hydroxy | Methyl Iodide | O-methyl amidoxime | SN2 |

| Carboximidamide | H3O+ | Amide/Carboxylic Acid | Hydrolysis |

| Thietane (Sulfur) | H2O2 | Sulfoxide/Sulfone | Oxidation |

| Thietane (Ring) | Butyllithium | Ring-opened product | Nucleophilic Ring-Opening |

Synthesis and Characterization of N Hydroxythietane 3 Carboximidamide Derivatives and Analogs

Structural Modifications of the Thietane (B1214591) Ring System

The thietane ring is a four-membered sulfur-containing heterocycle that serves as a versatile scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.net Modifications to this ring system in derivatives of N'-Hydroxythietane-3-carboximidamide can significantly influence the molecule's physicochemical properties and reactivity. Key synthetic strategies for modifying the thietane backbone have been developed, ranging from substitutions on the ring to alterations of the sulfur atom itself. nih.govresearchgate.net

Common synthetic routes to construct the thietane ring include intramolecular nucleophilic thioetherifications of 3-mercaptoalkyl halides or sulfonates and intermolecular reactions of 1,3-dihaloalkanes with a sulfide (B99878) source. nih.gov Ring expansion from smaller thiirane (B1199164) (thiacyclopropane) rings also presents a viable pathway. researchgate.net These methods allow for the introduction of various substituents at the carbon atoms of the thietane ring.

Below is a table summarizing various approaches to modify the thietane ring system.

| Modification Strategy | Description | Key Reagents/Conditions | Potential Outcome |

| Intermolecular Cyclization | Reaction of a 1,3-difunctionalized alkane with a sulfide source. wikipedia.org | 1,3-dibromopropane, Sodium sulfide (Na₂S) | Formation of the unsubstituted thietane ring. |

| Intramolecular Cyclization | Cyclization of γ-halothiols. youtube.com | 3-chloro-1-propanethiol, Base (e.g., NaH) | Formation of the thietane ring from an open-chain precursor. |

| Ring Expansion | Expansion of a thiirane ring to a thietane. researchgate.net | Thiiranes, Trimethyloxosulfonium iodide, Sodium hydride | Provides access to substituted thietanes from readily available thiiranes. |

| Sulfur Oxidation | Oxidation of the thietane sulfur atom. youtube.com | Hydrogen peroxide (H₂O₂), Peroxy acids (e.g., m-CPBA) | Formation of thietane-1-oxide or thietane-1,1-dioxide, increasing polarity. |

| Substitution Reactions | Introduction of substituents onto the carbon framework of a pre-formed thietane ring. | Varies depending on the desired substituent. | Functionalized thietane derivatives with tailored properties. |

Derivatization of the N'-Hydroxy and Carboximidamide Functionalities

The N'-Hydroxy and carboximidamide groups are key functional handles that allow for a wide range of chemical transformations, enabling the synthesis of diverse libraries of this compound derivatives.

The N'-hydroxy group (-N-OH) can undergo reactions typical of hydroxylamines. It can be acylated using acyl chlorides or anhydrides to form N'-acyloxy derivatives. Alkylation with alkyl halides under basic conditions can yield N'-alkoxy compounds. These derivatizations can modulate the electronic properties and hydrogen-bonding capabilities of this moiety. researchgate.net

The carboximidamide moiety (-C(=NH)NH₂) presents multiple sites for derivatization. The nitrogen atoms can be alkylated or acylated. researchgate.net Furthermore, the carboximidamide can react with 1,2- or 1,3-dicarbonyl compounds, leading to the formation of various heterocyclic systems, which is a strategy further explored in the next section. Such derivatizations can significantly alter the basicity and steric profile of the side chain. nih.gov

The following table outlines potential derivatization reactions for these functional groups.

| Functional Group | Reaction Type | Reagents | Product Class |

| N'-Hydroxy | Acylation | Acetyl chloride, Acetic anhydride | N'-Acetoxy-carboximidamide |

| N'-Hydroxy | Alkylation | Methyl iodide, Base | N'-Methoxy-carboximidamide |

| Carboximidamide | N-Alkylation | Benzyl bromide, Base | N-Alkyl-carboximidamide |

| Carboximidamide | N-Acylation | Benzoyl chloride, Base | N-Acyl-carboximidamide |

| Carboximidamide | Condensation | 2,4-Pentanedione | Pyrimidine (B1678525) derivatives |

Heterocyclic Fusion Strategies Utilizing the Carboximidamide Moiety

The carboximidamide group is a valuable synthon for constructing fused heterocyclic rings. Its nucleophilic nitrogen atoms can participate in cyclization reactions with various electrophilic partners. researchgate.netrsc.org This strategy allows for the creation of more complex, rigid structures built upon the this compound framework.

One common approach involves the reaction of the carboximidamide with bifunctional reagents. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine rings. Similarly, α-haloketones can be used to construct imidazole (B134444) derivatives. These cyclization reactions, often acid- or base-catalyzed, provide a powerful tool for scaffold diversification. nih.govnih.gov Intramolecular cyclization strategies can also be envisioned if a suitable reactive group is present elsewhere in the molecule. rsc.org

The table below presents several heterocyclic fusion strategies.

| Target Heterocycle | Required Reagent | Reaction Type | Fused System |

| 1,2,4-Triazole | Orthoesters, Acid catalyst | Condensation/Cyclization | Thietanyl-triazole |

| 1,2,4-Oxadiazole (B8745197) | Acylating agent followed by cyclization | Acylation/Dehydration | Thietanyl-oxadiazole |

| Pyrimidine | 1,3-Diketones (e.g., acetylacetone) | Condensation/Cyclization | Thietanyl-pyrimidine |

| Imidazole | α-Haloketones (e.g., chloroacetone) | Condensation/Cyclization | Thietanyl-imidazole |

Exploration of Structure-Reactivity and Structure-Property Relationships

The structural modifications detailed in the previous sections have a direct impact on the reactivity and properties of the resulting molecules. Understanding these structure-reactivity relationships (SRR) and structure-property relationships (SPR) is crucial for designing compounds with specific characteristics.

Thietane Ring Modifications:

Reactivity: The puckered nature of the thietane ring can lead to specific conformational preferences for its substituents. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone withdraws electron density from the ring, potentially influencing the reactivity of adjacent groups. solubilityofthings.com The ring is also susceptible to ring-opening reactions under certain nucleophilic or electrophilic conditions. wikipedia.org

Properties: Introducing substituents on the thietane ring can alter its lipophilicity, solubility, and metabolic stability. The oxidation state of the sulfur atom significantly impacts polarity; thietane is a relatively nonpolar thioether, while thietane-1,1-dioxide is a much more polar sulfone with hydrogen bond accepting capabilities. researchgate.net This can dramatically affect properties like water solubility and interactions with biological systems. nih.gov

Functional Group Derivatization:

Reactivity: Acylation of the N'-hydroxy group can protect it from further reactions or act as a leaving group in certain transformations. Derivatization of the carboximidamide nitrogens can reduce their nucleophilicity and basicity.

Supramolecular Chemistry and Non Covalent Interactions of N Hydroxythietane 3 Carboximidamide

Analysis of Hydrogen Bonding Capabilities and Networks

No specific research data is available for N'-Hydroxythietane-3-carboximidamide.

Investigation of Molecular Recognition Phenomena (e.g., Host-Guest Chemistry)

No specific research data is available for this compound.

Principles of Self-Assembly and Ordered Architectures

No specific research data is available for this compound.

Coordination Chemistry with Metal Centers and Complex Formation

No specific research data is available for this compound.

Influence of Intermolecular Forces on Crystal Packing and Solution Behavior

No specific research data is available for this compound.

Stereochemistry and Chiral Aspects of N Hydroxythietane 3 Carboximidamide and Its Derivatives

The study of stereochemistry is fundamental to understanding the biological activity and pharmacological properties of therapeutic agents. For N'-Hydroxythietane-3-carboximidamide and its derivatives, the three-dimensional arrangement of atoms dictates their interaction with chiral biological targets such as enzymes and receptors. This section explores the key stereochemical features of these thietane-based compounds, from the identification of chiral centers to the methods for obtaining enantiomerically pure forms.

Q & A

Basic Research Questions

Q. What are validated synthetic routes for N'-Hydroxythietane-3-carboximidamide, and how can reaction yields be optimized?

- Methodological Answer : A robust approach involves adapting protocols from analogous carboximidamide derivatives. For example, coupling hydroxylamine derivatives with thietane-carboxylic acid precursors under anhydrous conditions (e.g., using PyBOP as a coupling agent in DMF, as demonstrated for N-(carboxymethyl)cycloheximide synthesis ). Optimize yields by monitoring reaction parameters: temperature (25–40°C), stoichiometric ratios (1:1.2 for hydroxylamine:carboxylic acid), and solvent polarity. Post-synthesis purification via preparative HPLC (C18 columns, acetonitrile/water gradients) is critical to isolate ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Prioritize deuterated DMSO for solubility. Key signals include hydroxylamine protons (δ 8.5–9.5 ppm, broad) and thietane ring protons (δ 3.0–4.5 ppm, multiplet). Compare with computed spectra using DFT (B3LYP/6-31G*) .

- IR : Confirm the imidamide group (C=N stretch: 1630–1680 cm⁻¹) and hydroxylamine (O-H bend: 3200–3400 cm⁻¹) .

- HRMS : Use ESI+ mode; theoretical [M+H]+ should align within 2 ppm error .

Q. What safety protocols are essential for handling hydroxylamine derivatives like this compound?

- Methodological Answer : Follow OSHA 29 CFR 1910 standards :

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles.

- Ventilation : Use Class I Type B fume hoods for synthesis steps to mitigate inhalation risks .

- Waste Disposal : Neutralize with dilute HCl (1M) before aqueous disposal to prevent reactive byproducts .

Advanced Research Questions

Q. How can computational models (DFT, MD) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian16 at the M06-2X/def2-TZVP level to identify reactive sites. For example, the hydroxylamine group’s HOMO typically drives nucleophilic attacks .

- MD Simulations : Use AMBER or GROMACS to model solvation effects in polar aprotic solvents (e.g., DMF). Track bond dissociation energies (BDEs) for the N-O bond under thermal stress (25–100°C) .

Q. What strategies resolve contradictions in stability data between experimental and computational studies?

- Methodological Answer :

- Controlled Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 28 days) with HPLC monitoring. Compare degradation products (e.g., thietane ring-opening) with DFT-predicted pathways .

- Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between experimental (DSC/TGA) and simulated (ReaxFF) thermal decomposition profiles .

Q. How do steric and electronic effects influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents on the thietane ring (e.g., methyl, chloro) and assay against target enzymes (e.g., cytochrome P450 isoforms). Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .

- Docking Simulations : AutoDock Vina or Schrödinger Suite can model ligand-enzyme interactions. Prioritize binding poses where the hydroxylamine group hydrogen-bonds to catalytic residues (e.g., Asp/Glu) .

Key Methodological Recommendations

- Synthesis : Prioritize in-situ generation of intermediates to minimize isolation steps .

- Data Validation : Cross-reference experimental results with multiple computational methods (e.g., DFT vs. MD) to reduce bias .

- Safety : Adhere to OSHA 13 Carcinogens Standard (29 CFR 1910.1003) for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.